2,4'-Difluorobenzophenone is an organic compound characterized by a central carbonyl group (C=O) bonded to two benzene rings, with fluorine atoms positioned at the 2 and 4' locations of one of the aromatic rings. Its molecular formula is C₁₃H₈F₂O, and it has a molecular weight of 218.2 g/mol. The presence of fluorine atoms significantly influences its physical and chemical properties, including increased lipophilicity and potential biological activity due to the electron-withdrawing nature of fluorine .
Moreover, 2,4'-Difluorobenzophenone can participate in Friedel-Crafts acylation reactions, often utilizing aluminum trichloride as a catalyst to form various derivatives .
Several methods exist for synthesizing 2,4'-difluorobenzophenone:
2,4'-Difluorobenzophenone has applications in various fields:
Research into interaction studies involving 2,4'-difluorobenzophenone is limited but suggests potential interactions with biological systems due to its structure. Studies on similar compounds indicate that fluorinated benzophenones can interact with enzymes or receptors, affecting biological pathways. Further research would be necessary to elucidate specific interactions involving this compound.
Several compounds share structural similarities with 2,4'-difluorobenzophenone, which may provide insights into its unique properties:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Fluorine atoms at different positions |
2,6-Difluorobenzophenone | C₁₃H₈F₂O | Different positions of fluorine atoms |
Benzophenone | C₁₄H₁₀O | No fluorine substitution; serves as a baseline |
4-Fluorobenzophenone | C₁₃H₉F₁O | Only one fluorine atom; less electron-withdrawing effect |
The uniqueness of 2,4'-difluorobenzophenone lies in its specific arrangement of fluorine atoms and the resultant electronic effects that influence its reactivity and potential applications compared to its analogs .
Irritant